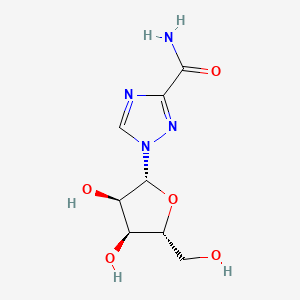

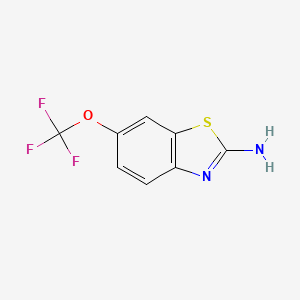

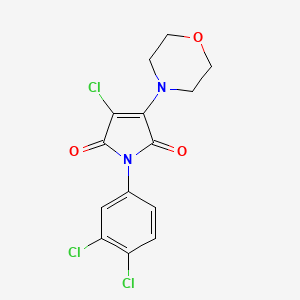

![molecular formula C36H38O8S B1680695 4-{3-[6-(3-5-Benzo[1,3]dioxolyl-5-thiophen-3-ylphenoxy)hexyl]-2-(2-carboxyethyl)phenoxy}butyric Acid](/img/structure/B1680695.png)

4-{3-[6-(3-5-Benzo[1,3]dioxolyl-5-thiophen-3-ylphenoxy)hexyl]-2-(2-carboxyethyl)phenoxy}butyric Acid

概要

説明

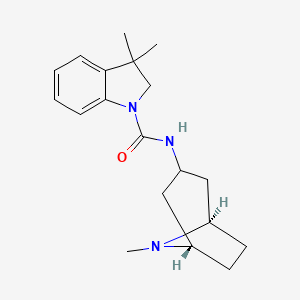

RO5101576は、ロシュ・ホールディングAGが開発した低分子薬です。これは、BLT1とBLT2の両方のレセプターを標的とする、ロイコトリエンB4レセプターの強力なアンタゴニストです。 この化合物は、喘息などの免疫系疾患や呼吸器疾患の治療における潜在的な治療用途について、主に研究されています .

準備方法

RO5101576の合成経路には、中間体の調製とその後の特定の条件下での反応を含む、複数の段階が含まれます。詳細な合成経路と工業生産方法は、機密情報であり、公表されていません。 化合物は、C36H38O8Sの分子式と630.75 g / molの分子量を持つことが知られています .

化学反応の分析

RO5101576は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、酸素の添加または水素の除去を含む酸化反応を起こす可能性があります。

還元: 還元反応には、水素の添加または酸素の除去が含まれる場合があります。

置換: RO5101576は、ある官能基が別の官能基に置き換わる置換反応に関与することができます。これらの反応で使用される一般的な試薬および条件には、酸化剤、還元剤、およびさまざまな触媒が含まれます。

科学研究への応用

RO5101576には、以下を含むいくつかの科学研究への応用があります。

化学: ロイコトリエンB4レセプターとそのさまざまな生物学的プロセスにおける役割を研究するための研究ツールとして使用されます。

生物学: この化合物は、特に呼吸器疾患の文脈における炎症と免疫応答のメカニズムを調査するために使用されます。

医学: RO5101576は、喘息、慢性閉塞性肺疾患(COPD)、および急性肺損傷/急性呼吸窮迫症候群(ALI / ARDS)の治療のための潜在的な治療薬として調査されています。

科学的研究の応用

RO5101576 has several scientific research applications, including:

Chemistry: It is used as a research tool to study the leukotriene B4 receptor and its role in various biological processes.

Biology: The compound is used to investigate the mechanisms of inflammation and immune response, particularly in the context of respiratory diseases.

Medicine: RO5101576 is being explored as a potential therapeutic agent for treating asthma, chronic obstructive pulmonary disease (COPD), and acute lung injury/acute respiratory distress syndrome (ALI/ARDS).

作用機序

RO5101576は、BLT1とBLT2の両方のレセプターを標的とする、ロイコトリエンB4レセプターを拮抗することにより、その効果を発揮します。この拮抗作用は、HL-60細胞におけるロイコトリエンB4誘発カルシウム動員とヒト好中球の走化性を阻害します。 この化合物は、モルモットにおけるロイコトリエンB4誘発肺好酸球増加を有意に減弱させ、非ヒト霊長類におけるアレルゲンおよびオゾン誘発肺好中球増加を阻害します .

類似化合物との比較

RO5101576は、BLT1とBLT2の両方のレセプターのデュアルアンタゴニズムが特徴であり、他のロイコトリエンB4レセプターアンタゴニストとは異なります。同様の化合物には以下が含まれます。

モンテルカスト: 喘息およびアレルギー性鼻炎の治療に使用されるロイコトリエンレセプターアンタゴニスト。

ザフィルカスト: 同様の適応症に使用される別のロイコトリエンレセプターアンタゴニスト。

プランルカスト: 喘息の治療に使用されるロイコトリエンレセプターアンタゴニスト。RO5101576のデュアルレセプター拮抗作用は、これらの単一レセプター拮抗作用と比較して、より広範囲の治療効果を提供します.

特性

分子式 |

C36H38O8S |

|---|---|

分子量 |

630.7 g/mol |

IUPAC名 |

4-[3-[6-[3-(1,3-benzodioxol-5-yl)-5-thiophen-3-ylphenoxy]hexyl]-2-(2-carboxyethyl)phenoxy]butanoic acid |

InChI |

InChI=1S/C36H38O8S/c37-35(38)10-6-17-42-32-9-5-8-25(31(32)12-14-36(39)40)7-3-1-2-4-16-41-30-20-28(19-29(21-30)27-15-18-45-23-27)26-11-13-33-34(22-26)44-24-43-33/h5,8-9,11,13,15,18-23H,1-4,6-7,10,12,14,16-17,24H2,(H,37,38)(H,39,40) |

InChIキー |

SRPFDFNVILUDAI-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CC(=CC(=C3)OCCCCCCC4=C(C(=CC=C4)OCCCC(=O)O)CCC(=O)O)C5=CSC=C5 |

正規SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CC(=CC(=C3)OCCCCCCC4=C(C(=CC=C4)OCCCC(=O)O)CCC(=O)O)C5=CSC=C5 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

4-(3-(6-(3-benzo(1,3)dioxol-5-yl-5-thiophen-3-ylphenoxy)hexyl)-2-(2-carboxyethyl)phenoxy)butyric acid RO 5101576 RO-5101576 RO5101576 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

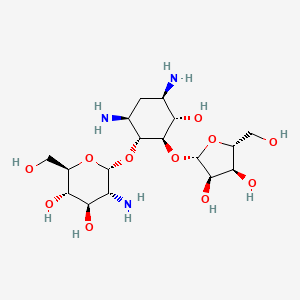

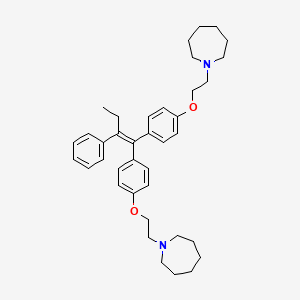

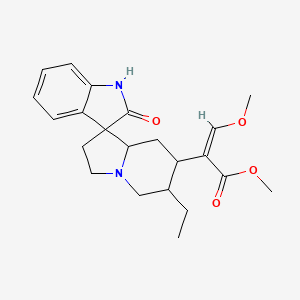

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-2-[[(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1680615.png)